4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide
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Overview
Description
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide is a complex organic compound characterized by the presence of fluorine, sulfonyl, and nitrophenyl groups
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological molecules in the body. Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-nitroaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as sodium methoxide, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide include:
4-((4-chlorophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
4-((4-methylphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Contains a methyl group instead of fluorine.
4-((4-bromophenyl)sulfonyl)-N-(4-nitrophenyl)butanamide: Bromine atom replaces the fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDIHOFASFIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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